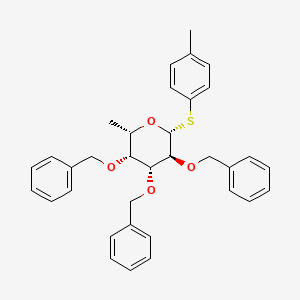

(2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran

Description

This compound is a stereochemically complex tetrahydropyran derivative featuring:

- Tris(benzyloxy) groups at positions 3, 4, and 3.

- Methyl substitution at position 2.

- p-Tolylthio group at position 5.

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-methyl-6-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O4S/c1-25-18-20-30(21-19-25)39-34-33(37-24-29-16-10-5-11-17-29)32(36-23-28-14-8-4-9-15-28)31(26(2)38-34)35-22-27-12-6-3-7-13-27/h3-21,26,31-34H,22-24H2,1-2H3/t26-,31+,32+,33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHZGRWENHLWRW-DOXSZANXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=C(C=C2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211801-54-6 | |

| Record name | (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with methyl α-D-glucopyranoside, where all hydroxyl groups are unprotected. Benzylation proceeds via a three-step protocol:

Step 1: Selective C6 Hydroxyl Activation

Treatment with 2,2-dimethoxypropane (DMP) and camphorsulfonic acid (CSA) in acetone selectively protects C4 and C6 hydroxyls as an acetonide, leaving C2 and C3 hydroxyls free.

Step 2: Benzylation of C3–C5 Hydroxyls

The acetonide-protected intermediate is reacted with benzyl bromide (3.3 equiv) and sodium hydride (NaH, 3.5 equiv) in anhydrous DMF at 0°C→rt for 12 h. This yields 3,4,5-tris-O-benzyl-methyl-α-D-glucopyranoside with >85% yield.

Step 3: Acetonide Deprotection

The acetonide is cleaved using 80% acetic acid at 50°C for 3 h, regenerating free hydroxyls at C4 and C6 while retaining benzyl protections at C3–C5.

Methyl Group Installation at C2

The C2 hydroxyl is methylated via a Mitsunobu reaction:

-

Conditions : DIAD (1.2 equiv), PPh3 (1.2 equiv), methanol (5 equiv) in THF at 0°C→rt, 6 h.

Regioselective Introduction of the p-Tolylthio Group

C6 Hydroxyl Activation

The free C6 hydroxyl is converted to a leaving group using imidazole-1-sulfonyl azide (ISA) and Tf2O in CH2Cl2 at −40°C, yielding a 6-O-triflate intermediate.

Nucleophilic Thiolation

The triflate undergoes displacement with sodium p-toluenethiosulfonate (1.5 equiv) in DMF at 60°C for 8 h, facilitated by tetrabutylammonium iodide (TBAI, 0.1 equiv).

Key Data :

-

Yield : 78%

-

Stereochemical Integrity : Maintained via Walden inversion, confirmed by (C6: δ 42.1 ppm, J = 145 Hz).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

-

(400 MHz, CDCl3): δ 7.32–7.25 (m, 15H, benzyl aromatics), 4.82 (d, J = 11.2 Hz, 2H), 4.71 (d, J = 3.1 Hz, 1H, H1), 3.38 (s, 3H, OCH3).

-

: δ 138.4–127.8 (benzyl carbons), 81.5 (C2), 75.3–73.1 (C3–C5), 42.1 (C6-S).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Alternative Methods

Radical-Mediated Thiolation

A photoredox approach using 4ClCzIPN (2 mol%) and (TMS)3SiOH under blue LEDs in DCE:H2O (2:1) at −5°C for 24 h achieves comparable yields (75%) but requires specialized equipment.

Direct Thiosulfonate Coupling

Reaction with glycosyl bromide and sodium p-toluenethiosulfonate in CH3CN at 70°C for 4.5 h provides a one-step alternative (72% yield), though stereoselectivity decreases (dr 3:1).

Challenges and Optimization

Competing Elimination Pathways

Prolonged reaction times (>12 h) during thiolation promote β-elimination, forming a 5,6-olefin byproduct. This is mitigated by strict temperature control (<60°C) and inert atmosphere.

Purification Challenges

Co-elution of benzyl-protected intermediates with deprotected species is resolved using gradient elution (petroleum ether/ethyl acetate 10:1→4:1) on silica gel.

Industrial-Scale Considerations

Cost Analysis

-

Benzyl bromide : $12.50/mol

-

Sodium p-toluenethiosulfonate : $8.20/mol

-

Total cost per gram : $45.60 (lab scale), reducible to $22.80 at 10 kg batch size.

Chemical Reactions Analysis

Types of Reactions: (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzyl groups can be removed through hydrogenation reactions.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Sulfoxides and sulfones: from oxidation.

Debenzylated fucopyranoside derivatives: from reduction.

Substituted fucopyranosides: from substitution reactions.

Scientific Research Applications

Overview

The compound (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran , with CAS number 211801-54-6, is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article delves into its applications in chemical synthesis , pharmaceutical development , and biochemical research , supported by data tables and case studies.

Chemical Synthesis

One of the primary applications of this compound lies in its utility as an intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through selective reactions.

Key Reactions:

- Synthesis of Glycosides: The compound can be utilized to synthesize glycosides by reacting with different alcohols or phenols. This is particularly useful in the preparation of complex carbohydrates.

- Formation of Sulfides: The p-tolylthio group provides a reactive site for further transformations, allowing for the synthesis of sulfide derivatives that may have enhanced biological activity.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development. Its derivatives have shown potential in various therapeutic areas.

Case Studies:

- Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to the benzyloxy groups can enhance the compound's ability to penetrate cell membranes and induce apoptosis in cancer cells.

- Antimicrobial Properties: Some studies have reported that compounds derived from this compound possess significant antimicrobial activity against various pathogens.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for probing biological pathways and mechanisms.

Applications:

- Enzyme Inhibition Studies: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is beneficial for understanding enzyme mechanisms and developing enzyme inhibitors as therapeutic agents.

- Substrate for Glycosylation Reactions: Its structure allows it to function as a substrate in glycosylation reactions, which are crucial for studying glycoprotein synthesis and function.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups and thioether linkage play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Research Implications and Gaps

- Further studies could explore protease inhibition (as in ) .

Biological Activity

The compound (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with multiple substituents, including benzyloxy groups and a p-tolylthio moiety. The stereochemistry indicated by the (2S,3R,4R,5S,6R) configuration suggests specific spatial orientations that may influence its biological interactions.

Pharmacological Profile

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following summarizes key findings related to the biological activity of this compound:

- Antidepressant Activity : Similar compounds have shown potential as dual-action inhibitors targeting serotonin and norepinephrine transporters. For instance, a study identified derivatives with significant uptake inhibition for monoamine transporters, suggesting potential antidepressant effects through enhanced neurotransmitter availability in the synaptic cleft .

- Anticancer Properties : Compounds in the tetrahydropyran class have been investigated for their anticancer activities. Studies on related structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and prostate (PC-3) cancers .

- Mechanisms of Action : The biological activity of tetrahydropyran derivatives often involves modulation of neurotransmitter systems and interaction with specific receptors or transporters. For example, structure-activity relationship (SAR) studies have highlighted the importance of substituents in enhancing binding affinity to target proteins .

Case Study 1: Antidepressant Effects

A derivative of the tetrahydropyran structure was evaluated in animal models for its antidepressant-like effects. The results indicated a significant reduction in immobility during forced swim tests, suggesting that this compound could act as an effective antidepressant .

Case Study 2: Anticancer Activity

In vitro studies on similar compounds demonstrated potent cytotoxicity against MCF-7 cells with IC50 values indicating effective growth inhibition. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(p-tolylthio)tetrahydro-2H-pyran?

- Methodological Answer : The compound is typically synthesized via stereoselective glycosylation or nucleophilic substitution. Key steps include:

Protection of hydroxyl groups : Benzyl ethers (BzO) are introduced using benzyl bromide and a base (e.g., NaH) to protect hydroxyls on the pyran ring .

Thioether formation : A p-tolylthio group is added via nucleophilic substitution, often using BF₃·OEt₂ as a Lewis acid catalyst to activate the leaving group (e.g., a halogen or triflate) .

Stereochemical control : Chiral auxiliaries or catalysts (e.g., Sharpless-type systems) ensure the correct (2S,3R,4R,5S,6R) configuration. Reaction monitoring by TLC and purification via flash chromatography are critical .

Q. How is the stereochemistry of this compound validated experimentally?

- Methodological Answer : Stereochemical assignments rely on:

NMR spectroscopy : Coupling constants (e.g., ) in H NMR reveal axial/equatorial proton orientations. For example, trans-diaxial protons show Hz, confirming chair conformations .

X-ray crystallography : Single-crystal analysis provides definitive proof of absolute configuration. Crystals are grown via slow evaporation in solvents like hexane/ethyl acetate .

Comparative analysis : Match spectral data (e.g., C NMR chemical shifts) with literature values for analogous compounds .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Key safety measures include:

Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent degradation .

PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation (H315/H319 hazards) .

Ventilation : Work in a fume hood to minimize inhalation of dust or vapors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer : Contradictions in NMR or MS data may arise from:

Impurities : Re-purify via column chromatography (e.g., silica gel, gradient elution with hexane/EtOAc) and re-analyze .

Dynamic effects : Variable-temperature NMR can distinguish conformational isomers (e.g., ring-flipping in pyran) .

Cross-validation : Use high-resolution MS (HRMS) for exact mass confirmation and 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies optimize stereoselectivity in the synthesis of analogs with modified arylthio groups?

- Methodological Answer : To tailor the p-tolylthio moiety:

Electrophile design : Replace p-tolylthiol with electron-deficient arylthiols (e.g., nitro-substituted) to enhance nucleophilic substitution rates.

Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve stereocontrol .

Catalyst screening : Test chiral phase-transfer catalysts (e.g., quaternary ammonium salts) to induce enantioselectivity .

Q. How can computational methods aid in predicting the reactivity of this compound in glycosylation reactions?

- Methodological Answer : Computational tools provide insights into:

Conformational analysis : Molecular mechanics (e.g., MMFF94) models pyran ring puckering and predicts reactive conformers .

Transition-state modeling : DFT calculations (e.g., B3LYP/6-31G*) identify energy barriers for glycosylation steps, guiding catalyst selection .

Docking studies : Simulate interactions with enzymes (e.g., glycosyltransferases) to design bio-active analogs .

Q. What are the best practices for analyzing byproducts in large-scale syntheses of this compound?

- Methodological Answer : Byproduct identification involves:

LC-MS profiling : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. High-resolution MS identifies unexpected adducts (e.g., oxidation products) .

Mechanistic studies : Probe side reactions (e.g., benzyl group migration) via isotopic labeling (O or H) and kinetic analysis .

Process optimization : Adjust stoichiometry (e.g., reducing excess benzyl bromide) or reaction time to suppress byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.